(E)-4-(cyclopenten-1-yl)but-3-en-2-one
Description
(E)-4-(Cyclopenten-1-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a cyclopentenyl substituent at the C4 position. The compound belongs to a broader class of enones, which are characterized by a conjugated system between a carbonyl group and an alkene. The cyclopentenyl group introduces a five-membered carbocyclic ring, which may influence steric bulk, electronic conjugation, and reactivity compared to other substituents .
Properties
CAS No. |
110845-85-7 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(E)-4-(cyclopenten-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-8(10)6-7-9-4-2-3-5-9/h4,6-7H,2-3,5H2,1H3/b7-6+ |
InChI Key |
IDLQFRFWMQEXJQ-VOTSOKGWSA-N |
SMILES |
CC(=O)C=CC1=CCCC1 |
Isomeric SMILES |
CC(=O)/C=C/C1=CCCC1 |
Canonical SMILES |
CC(=O)C=CC1=CCCC1 |
Synonyms |
3-Buten-2-one, 4-(1-cyclopenten-1-yl)-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The substituent at the C4 position significantly impacts the compound’s electronic and steric profile. Below is a comparative analysis:
Table 1: Substituent Effects on UV-Vis Absorption
Key Insights :
- Electron-donating groups (e.g., dimethylamino) redshift absorption by enhancing conjugation, while electron-withdrawing groups (e.g., nitro) blueshift it .
- The cyclopentenyl group, being less electron-rich than aryl groups but more conjugated than aliphatic chains, may exhibit intermediate UV absorption characteristics.
Key Insights :
Key Insights :
- Aryl and heteroaryl derivatives show promise in medicinal chemistry (e.g., cytotoxicity) .
- Natural derivatives, such as those in honey or floral extracts, highlight ecological relevance .
- The cyclopentenyl derivative could be explored for fragrance applications (similar to α-ionone) or as a synthetic intermediate.
Structural and Electronic Considerations
- Ring Size: The five-membered cyclopentenyl group introduces less steric hindrance than six-membered cyclohexenyl (α-ionone) but more rigidity than linear alkenyl chains.
- Conjugation: The cyclopentenyl group’s conjugated double bond may stabilize the enone system, though less effectively than aromatic substituents.
- Solubility: Non-polar cyclopentenyl substituents likely reduce water solubility compared to hydroxyl- or methoxy-substituted analogs .
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